molecular formula C24H22FNO3S B10808895 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B10808895
M. Wt: 423.5 g/mol
InChI Key: PHAGSWMECRLJMQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a dimethoxyphenyl and a fluorophenyl group.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazepine ring.

    Introduction of the Dimethoxyphenyl Group: This step typically involves the use of a dimethoxyphenyl precursor, which is reacted with the benzothiazepine intermediate.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl precursor, which is reacted with the intermediate to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new industrial materials and processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)ethylamine: This compound has a similar dimethoxyphenyl group but lacks the benzothiazepine ring and fluorophenyl group.

    (2-Fluoro-3,4-dimethoxyphenyl)(phenyl)methanone: This compound has a similar fluorophenyl group but lacks the benzothiazepine ring and dimethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3S/c1-28-20-11-10-17(13-21(20)29-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)30-23/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAGSWMECRLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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